{7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl}methanol {7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl}methanol
Brand Name: Vulcanchem
CAS No.: 1183462-18-1
VCID: VC3416522
InChI: InChI=1S/C6H5ClN4O/c7-4-1-5-9-10-6(2-12)11(5)3-8-4/h1,3,12H,2H2
SMILES: C1=C(N=CN2C1=NN=C2CO)Cl
Molecular Formula: C6H5ClN4O
Molecular Weight: 184.58 g/mol

{7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl}methanol

CAS No.: 1183462-18-1

Cat. No.: VC3416522

Molecular Formula: C6H5ClN4O

Molecular Weight: 184.58 g/mol

* For research use only. Not for human or veterinary use.

{7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl}methanol - 1183462-18-1

Specification

CAS No. 1183462-18-1
Molecular Formula C6H5ClN4O
Molecular Weight 184.58 g/mol
IUPAC Name (7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl)methanol
Standard InChI InChI=1S/C6H5ClN4O/c7-4-1-5-9-10-6(2-12)11(5)3-8-4/h1,3,12H,2H2
Standard InChI Key XOVBXAYMZAVUPX-UHFFFAOYSA-N
SMILES C1=C(N=CN2C1=NN=C2CO)Cl
Canonical SMILES C1=C(N=CN2C1=NN=C2CO)Cl

Introduction

Chemical Identity and Structural Information

{7-Chloro- triazolo[4,3-c]pyrimidin-3-yl}methanol is a heterocyclic compound with a fused ring system consisting of a triazole ring and a pyrimidine ring, with specific substituents. The compound is characterized by the following identifiers:

ParameterValue
CAS Number1183462-18-1
Molecular FormulaC₆H₅ClN₄O
IUPAC Name(7-chloro- triazolo[4,3-c]pyrimidin-3-yl)methanol
MDL NumberMFCD12766836
InChIKeyXOVBXAYMZAVUPX-UHFFFAOYSA-N
SMILESOCC1=NN=C2C=C(Cl)N=CN21
InChIInChI=1S/C6H5ClN4O/c7-4-1-5-9-10-6(2-12)11(5)3-8-4/h1,3,12H,2H2

The compound features a triazolo[4,3-c]pyrimidine core structure with a chlorine atom at the 7-position and a hydroxymethyl group at the 3-position. This arrangement contributes to its unique chemical behavior and potential applications .

Physical and Spectroscopic Properties

The physical properties of {7-Chloro- triazolo[4,3-c]pyrimidin-3-yl}methanol include:

PropertyValue
Molecular Weight184.59 g/mol
Physical AppearanceTypically a solid at room temperature
Purity (Commercial)Generally available at 97% purity

Mass Spectrometry Data

Mass spectrometric analysis of {7-Chloro- triazolo[4,3-c]pyrimidin-3-yl}methanol reveals characteristic patterns for various adducts. The predicted collision cross-section (CCS) data for different adducts are valuable for analytical identification:

Adductm/zPredicted CCS (Ų)
[M+H]⁺185.02246132.6
[M+Na]⁺207.00440147.6
[M+NH₄]⁺202.04900140.3
[M+K]⁺222.97834143.2
[M-H]⁻183.00790132.2
[M+Na-2H]⁻204.98985139.3
[M]⁺184.01463134.8
[M]⁻184.01573134.8

These collision cross-section values are crucial for identifying the compound in complex mixtures using ion mobility mass spectrometry techniques .

Structure-Activity Relationships

The biological activity of triazolopyrimidine derivatives is often influenced by the nature and position of substituents. In the case of {7-Chloro- triazolo[4,3-c]pyrimidin-3-yl}methanol:

  • The hydroxymethyl group at position 3 may contribute to hydrogen bonding with biological targets

  • The chlorine at position a potentially enhances lipophilicity and binding affinity

  • The fused triazolopyrimidine system provides a rigid scaffold that can interact with various biological receptors

Studies on related compounds indicate that modifications to the triazole ring (C), pyrimidine ring (B), or third ring (A) in similar tricyclic structures can dramatically affect biological activity, highlighting the importance of maintaining specific structural features for particular applications .

Related Compounds and Structural Analogues

Several compounds structurally related to {7-Chloro- triazolo[4,3-c]pyrimidin-3-yl}methanol have been reported:

Direct Analogues with Different Substitution Patterns

  • 7-Chloro triazolo[4,3-c]pyrimidin-5-amine (C₅H₄ClN₅, CAS: 1306739-68-3)

  • Other triazolo[4,3-c]pyrimidine derivatives with different substituents at positions 3, 5, and 7

Isomeric Triazolopyrimidines

  • 7-Chloro- triazolo[1,5-a]pyridine (C₆H₄ClN₃, CAS: 1427452-48-9)

  • (7-Chloro- triazolo[1,5-a]pyridin-2-yl)methanol (CAS: 1896916-30-5)

  • 5-alkoxy-1,2,4-triazolo[4,3-c]pyrimidin-3(2H)-thion derivatives

These structurally related compounds provide valuable context for understanding the chemical and potentially biological behavior of {7-Chloro- triazolo[4,3-c]pyrimidin-3-yl}methanol.

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